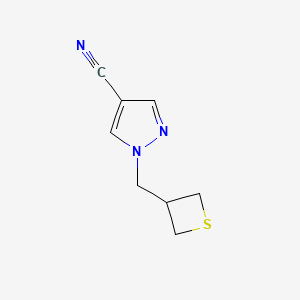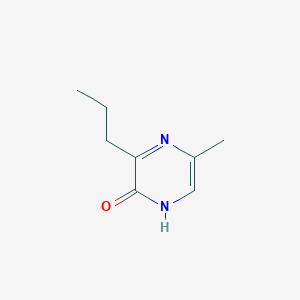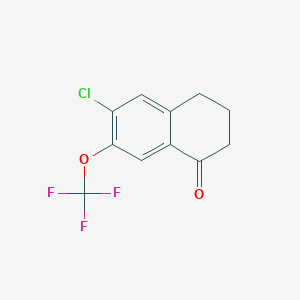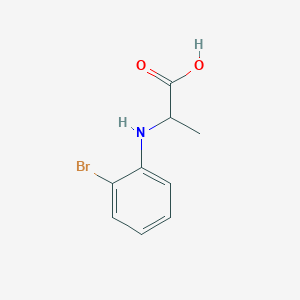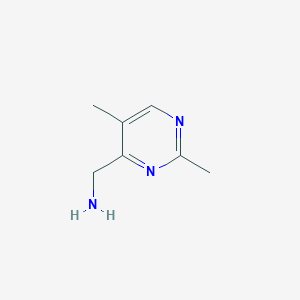
N-(2-Bromopyrimidin-5-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-bromo-5-pyrimidinyl)-, also known as N-(5-bromo-2-pyrimidinyl)acetamide, is a chemical compound with the molecular formula C6H6BrN3O and a molecular weight of 216.04 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-bromo-5-pyrimidinyl)- typically involves the reaction of 2-bromo-5-pyrimidinamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-bromo-5-pyrimidinamine+acetic anhydride→N-(2-bromo-5-pyrimidinyl)acetamide+acetic acid
The reaction is usually conducted in a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of Acetamide, N-(2-bromo-5-pyrimidinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-bromo-5-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce N-oxides or amines, respectively .
Applications De Recherche Scientifique
Acetamide, N-(2-bromo-5-pyrimidinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-bromo-5-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the pyrimidine ring can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA or RNA, affecting their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-bromo-5-methoxyphenyl)acetamide
- N-(5-bromo-2-pyridinyl)acetamide
- N-(2-bromo-5-chloropyrimidinyl)acetamide
Uniqueness
Acetamide, N-(2-bromo-5-pyrimidinyl)- is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 2-position and the acetamide group at the 5-position allows for specific interactions with molecular targets, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
1209458-44-5 |
|---|---|
Formule moléculaire |
C6H6BrN3O |
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
N-(2-bromopyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C6H6BrN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |
Clé InChI |
QCEWICRFGKXCAT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN=C(N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
![7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B13111148.png)


